3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Overview
Description
3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, featuring an amino group at the third position and a hydroxyl group at the second position on the tetrahydronaphthalene ring
Scientific Research Applications
3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of naphthalene derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as elacestrant and 5,6,7,8-Tetrahydro-2-naphthol have been shown to interact with the estrogen receptor (ER), suggesting that 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol might have a similar target. The ER plays a crucial role in the regulation of gene expression and is implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant, a compound with a similar structure, binds to the estrogen receptor-alpha (erα) and acts as a selective estrogen receptor degrader (serd), blocking the transcriptional activity of the er and promoting its degradation . It’s plausible that this compound might have a similar mode of action.
Biochemical Pathways
The interaction of similar compounds with the er can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior .
Pharmacokinetics
Elacestrant, a similar compound, is orally bioavailable , suggesting that this compound might also be orally bioavailable.
Result of Action
The action of similar compounds on the er can influence physiological processes leading to the development of diseases like breast cancer .
Biochemical Analysis
Biochemical Properties
3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, leading to changes in their conformation and activity . This binding can result in the inhibition of enzyme activity, thereby affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, this compound can exhibit toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter metabolite levels within the cell. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For example, this compound may be transported into the cell via amino acid transporters and subsequently distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 3-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Amination Reactions: Another approach is the direct amination of 5,6,7,8-tetrahydronaphthalen-2-ol using ammonia or amines in the presence of catalysts like copper or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Oxidation: Formation of 3-keto-5,6,7,8-tetrahydronaphthalen-2-ol.
Reduction: Formation of 3-amino-5,6,7,8-tetrahydronaphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but with an amino group at the second position.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar structure but with an amino group at the sixth position.
6-Aminotetralin: Another naphthalene derivative with an amino group at the sixth position.
Uniqueness
3-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the specific positioning of both the amino and hydroxyl groups on the tetrahydronaphthalene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYACPVPEDYPRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402364 | |
Record name | 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28094-04-4 | |
Record name | 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5,6,7,8-tetrahydro-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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